molecular formula C14H17N5O2S B2741851 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 869067-60-7

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2741851
CAS RN: 869067-60-7
M. Wt: 319.38
InChI Key: YNWFTGVECHOZNY-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide” is a complex organic molecule. It contains an amino group (-NH2), a methyl group (-CH3), a triazine ring (a six-membered ring with three nitrogen atoms and three carbon atoms), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These features could lead to a variety of interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in acid-base reactions, the methyl group could undergo reactions typical of hydrocarbons, and the triazine ring might undergo reactions characteristic of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activity

Compounds related to "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide" have been synthesized and characterized for their potential biological activities. For instance, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) were studied for antibacterial, antifungal, and anthelmintic activities. Some compounds exhibited significant biological activities, suggesting potential applications in developing new antibacterial, antifungal, and anthelmintic agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Antiviral and Virucidal Activity

Derivatives of "2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide" have been synthesized and evaluated for their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some newly synthesized derivatives showed potential in reducing viral replication of both tested viruses, indicating their application in antiviral research (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to "2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide" contribute to a deeper understanding of their chemical properties and potential applications. For example, the crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide was determined, providing insights into the structural basis for the activity of sulfonamides as antibacterial agents (Cai, Xie, Yan, Zhao, & Li, 2009).

Antimicrobial Evaluation

The evaluation of antimicrobial activities is a significant application area. For instance, isoxazole-based heterocycles incorporating a sulfamoyl moiety were synthesized and showed promising results in in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological molecules in specific ways to exert its effects .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This might involve laboratory synthesis, computational modeling, and possibly even testing in biological systems .

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-8-4-5-9(2)11(6-8)16-12(20)7-22-14-18-17-10(3)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWFTGVECHOZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

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